6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(phenylsulfanyl)aniline with cyanuric chloride under controlled conditions to form the triazine ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenylsulfanyl group may also contribute to its biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(chloromethyl)-4-phenyl-quinazoline: Another compound with a chloromethyl group and aromatic ring, but with a quinazoline core instead of a triazine ring.
6-(Chloromethyl)-2-[(phenylsulfanyl)methyl]-4-pyrimidinol: Similar structure but with a pyrimidine ring.
Uniqueness
6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring, chloromethyl group, and phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14ClN5S |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-(2-phenylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5S/c17-10-14-20-15(18)22-16(21-14)19-12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22) |
InChI Key |
XBAXYAUZFLKZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NC(=NC(=N3)N)CCl |
Origin of Product |
United States |
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